(Trimethylfuran-3-YL)methanol

Vue d'ensemble

Description

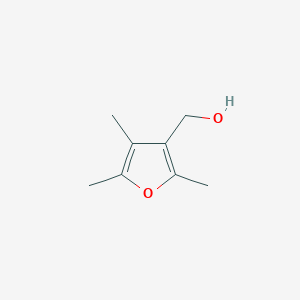

(Trimethylfuran-3-YL)methanol is an organic compound with the molecular formula C8H12O2 It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (Trimethylfuran-3-YL)methanol can be synthesized through several methods. One common approach involves the reduction of appropriate furoic aldehyde, acid, or ester. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of furan derivatives. This process typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions .

Analyse Des Réactions Chimiques

Types of Reactions: (Trimethylfuran-3-YL)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives

Applications De Recherche Scientifique

(Trimethylfuran-3-YL)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Mécanisme D'action

The mechanism of action of (Trimethylfuran-3-YL)methanol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The compound’s ability to polymerize and form cross-linked networks is attributed to its reactive hydroxyl group, which can undergo condensation reactions with other functional groups .

Comparaison Avec Des Composés Similaires

3-Furanmethanol:

Furfuryl Alcohol: Another furan derivative, furfuryl alcohol is used in the production of resins and as a solvent in various industrial applications.

Uniqueness: (Trimethylfuran-3-YL)methanol is unique due to its trimethyl substitution on the furan ring, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This substitution enhances its stability and makes it a valuable intermediate in the synthesis of more complex molecules .

Activité Biologique

(Trimethylfuran-3-YL)methanol, an organic compound with the molecular formula CHO and a molecular weight of 140.18 g/mol, features a furan ring substituted with three methyl groups and a hydroxymethyl group. This unique structure contributes to its potential biological activities and applications in various scientific fields, including medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound is characterized by:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Trimethyl Substitution : Three methyl groups located at the 2, 4, and 5 positions of the furan ring.

- Hydroxymethyl Group : Attached to the 3-position, which classifies it as an alcohol.

The presence of these functional groups influences its reactivity and interaction with biological systems.

Synthesis Methods

Several synthesis methods for this compound have been reported, including:

- Condensation Reactions : Utilizing furan derivatives and aldehydes under acidic conditions.

- Reduction Reactions : Converting furan derivatives through catalytic hydrogenation.

These methods often require controlled conditions to optimize yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study assessing various furan derivatives, this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has shown cytotoxic effects on cancer cell lines, indicating that it may interfere with cellular proliferation mechanisms. Further investigation is required to elucidate the specific pathways involved in its anticancer activity.

The proposed mechanism of action for this compound involves:

- Interaction with Cellular Targets : The compound may bind to specific enzymes or receptors, modulating their activity.

- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells through oxidative stress pathways.

Case Studies

- Antimicrobial Efficacy : A case study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating considerable antimicrobial potency.

- Cytotoxicity in Cancer Research : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC values around 25 µM after 48 hours.

Comparative Analysis

To provide context for its biological activity, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | CHO | Moderate | Significant |

| Furaldehyde | CHO | Low | Moderate |

| 5-Methylfuran | CHO | Moderate | Low |

Propriétés

IUPAC Name |

(2,4,5-trimethylfuran-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-5-6(2)10-7(3)8(5)4-9/h9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZKXWGJTSIKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1CO)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.